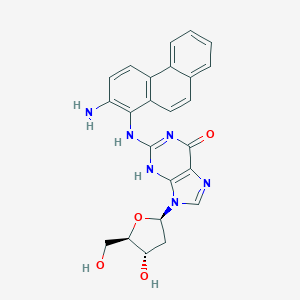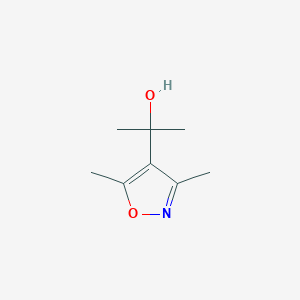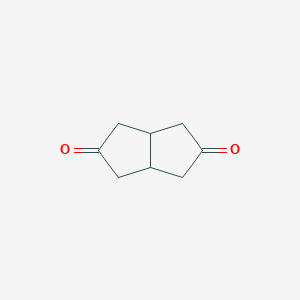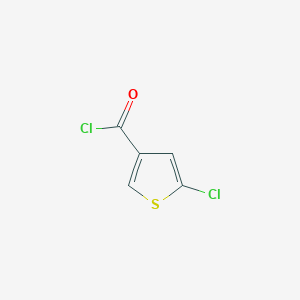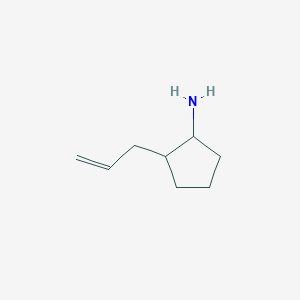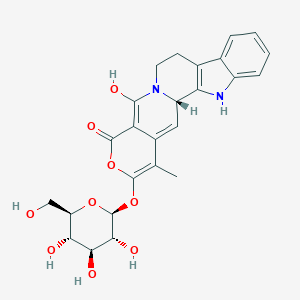
Nauclecosidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nauclecosidine is a natural alkaloid that is found in various plant species, including Nauclea pobeguinii and Uncaria tomentosa. It has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of Nauclecosidine is not fully understood. However, it has been suggested that Nauclecosidine exerts its therapeutic effects by modulating various signaling pathways. For example, Nauclecosidine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to activate the p53 signaling pathway, which is involved in the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Nauclecosidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to induce the expression of genes involved in the induction of apoptosis. Additionally, Nauclecosidine has been shown to inhibit the replication of viruses such as HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nauclecosidine in lab experiments is its potential therapeutic properties. Nauclecosidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, which make it a promising candidate for the development of new drugs. However, one limitation of using Nauclecosidine in lab experiments is its availability. Nauclecosidine is a natural alkaloid that is found in limited plant sources, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of Nauclecosidine. One direction is the development of new drugs based on the therapeutic properties of Nauclecosidine. Another direction is the study of the mechanism of action of Nauclecosidine, which will help in the development of more effective drugs. Additionally, the study of Nauclecosidine can be extended to other plant species to identify new sources of this alkaloid.
Méthodes De Synthèse
Nauclecosidine can be synthesized by the extraction of alkaloids from plant sources. The extraction process involves the use of solvents such as ethanol or methanol to obtain the alkaloid-rich fraction. The fraction is then purified using chromatographic techniques such as HPLC or TLC. The purified Nauclecosidine can be characterized using various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
Nauclecosidine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Nauclecosidine has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Nauclecosidine has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and influenza.
Propriétés
Numéro CAS |
121880-13-5 |
|---|---|
Nom du produit |
Nauclecosidine |
Formule moléculaire |
C25H26N2O9 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(1S)-14-hydroxy-19-methyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18,20-heptaen-16-one |
InChI |
InChI=1S/C25H26N2O9/c1-10-13-8-15-18-12(11-4-2-3-5-14(11)26-18)6-7-27(15)22(32)17(13)23(33)35-24(10)36-25-21(31)20(30)19(29)16(9-28)34-25/h2-5,8,15-16,19-21,25-26,28-32H,6-7,9H2,1H3/t15-,16+,19+,20-,21+,25-/m0/s1 |
Clé InChI |
RFCSEFDMNDMFCO-OUCBCNBBSA-N |
SMILES isomérique |
CC1=C(OC(=O)C2=C(N3CCC4=C([C@@H]3C=C12)NC5=CC=CC=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |
SMILES canonique |
CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |
Autres numéros CAS |
121880-13-5 |
Synonymes |
nauclecosidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)



![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)
